methyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate
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Overview
Description
Methyl 2-{2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is a complex organic compound with a molecular formula of C16H19N5O5 . This compound is characterized by its unique structure, which includes a pyrimidine ring and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Methyl 2-{2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethoxyaniline with cyanamide to form the corresponding guanidine derivative. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrimidine ring. The final step involves esterification with methanol to yield the desired compound .
Chemical Reactions Analysis
Methyl 2-{2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Methyl 2-{2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and dimethoxyphenyl-containing molecules. Compared to these compounds, Methyl 2-{2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-Methoxyphenyl isocyanate
- 3,5-Dimethoxyphenylacetic acid
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C16H19N5O5 |
---|---|
Molecular Weight |
361.35 g/mol |
IUPAC Name |
methyl 2-[2-[(E)-[amino-(3,5-dimethoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C16H19N5O5/c1-24-11-4-9(5-12(8-11)25-2)18-15(17)21-16-19-10(6-13(22)20-16)7-14(23)26-3/h4-6,8H,7H2,1-3H3,(H4,17,18,19,20,21,22) |
InChI Key |
LPWIAQRUYXKDSG-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N)OC |
Origin of Product |
United States |
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